S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate
Description
S-[3-(Trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate is a thiocarbamate derivative featuring a trifluoromethyl-substituted phenyl group attached via a sulfur atom and a 3,4-dichlorobenzyl-substituted pyridinone moiety. This compound is structurally designed to leverage the electron-withdrawing effects of the trifluoromethyl and dichlorophenyl groups, which enhance metabolic stability and modulate receptor binding affinity.
Properties
IUPAC Name |
S-[3-(trifluoromethyl)phenyl] N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2S/c21-15-7-6-12(9-16(15)22)11-27-8-2-5-17(18(27)28)26-19(29)30-14-4-1-3-13(10-14)20(23,24)25/h1-10H,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKAZTPBAYHKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate typically involves multiple steps, starting with the preparation of the core pyridine structure. The process includes:
Formation of the Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridine ring.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the pyridine core.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the pyridine derivative with a trifluoromethylphenyl reagent under specific conditions to ensure the correct positioning of the trifluoromethyl group.
Formation of the Carbamothioate Moiety: The final step involves the reaction of the intermediate compound with a thiocarbamate reagent to form the carbamothioate structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, nitriles, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of trifluoromethyl groups into organic compounds is known to enhance their pharmacological properties. This compound's structure suggests several potential medicinal applications:
- Antimicrobial Activity : Compounds containing the trifluoromethyl group have been shown to exhibit enhanced antimicrobial properties. Research indicates that such groups can improve the lipophilicity and bioavailability of drugs, making them more effective against bacterial strains .
- Anticancer Properties : The pyridine derivative structure is often associated with anticancer activity. Studies on similar compounds have demonstrated the ability to inhibit key signaling pathways in cancer cells, notably those involving the mTOR pathway, which is crucial for cell growth and proliferation .
- CNS Disorders : The compound's potential as a treatment for central nervous system disorders can be inferred from its structural similarities to other known psychoactive agents that target neurotransmitter systems .
Agricultural Applications
The compound's structure also suggests potential applications in agriculture:
- Pesticidal Activity : The presence of the carbamothioate functional group indicates potential use as an insecticide or herbicide. Carbamothioates are known for their efficacy in controlling pests by disrupting their physiological processes .
- Plant Growth Regulators : Similar compounds have been utilized as growth regulators in various crops, enhancing yield and resistance to environmental stressors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Modulating Receptor Activity: The compound may interact with cellular receptors, altering signal transduction and cellular responses.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Molecular formula estimated based on structural similarity to .
Key Observations:
Substituent Position and Electronic Effects: The 3,4-dichlorobenzyl group in the target compound and enhances lipophilicity and steric bulk compared to the 2,6-dichlorobenzyl isomer in . The meta/para chlorine arrangement may improve binding to hydrophobic enzyme pockets .
Functional Group Impact: Carbamothioate (C=S) in the target and versus carbamate (C=O) in : The thiocarbamate group may confer greater resistance to hydrolysis compared to carbamates, though this could reduce bioavailability due to lower solubility .
Synthesis and Commercial Status :
- The discontinued status of may reflect challenges in synthesis scalability or insufficient bioactivity, whereas the target compound’s trifluoromethyl group could address these limitations .
- The 55% yield for suggests moderate synthetic efficiency, though optimization may be required for industrial-scale production .
Biological Activity
S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate is a thiourea derivative that has gained attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an antibacterial, anticancer, and anti-inflammatory agent, among other effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a trifluoromethyl group and a dichlorobenzyl moiety, which contribute to its biological activity.
Antibacterial Activity
Research indicates that thiourea derivatives, including the compound of interest, exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other resistant strains. For instance, derivatives similar to this compound demonstrated high activity against H37RV strains in vitro, suggesting potential for development as antibacterial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In assays measuring the inhibition of free radicals (e.g., DPPH and ABTS), it exhibited notable scavenging activity with IC50 values comparable to established antioxidants. This suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro experiments demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest and increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cytotoxicity .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Quorum Sensing Inhibition : It has been noted that certain carbamate derivatives can interfere with bacterial quorum sensing systems, which are critical for biofilm formation and virulence. The compound's structure may allow it to bind effectively to quorum sensing receptors .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism. For example, docking studies suggest that it may interact with key residues in target proteins, altering their function .
Case Studies
Several case studies highlight the efficacy of thiourea derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MCF-7 cells treated with the compound showed a significant reduction in cell viability over time, indicating its potential as a therapeutic agent for breast cancer .
- Tuberculosis Resistance : In a comparative study on anti-tuberculosis agents, this compound was found to outperform several existing treatments against resistant strains .
Summary of Findings
| Biological Activity | Observed Effects | IC50 Values |
|---|---|---|
| Antibacterial | Inhibition of growth in M. tuberculosis | Not specified |
| Antioxidant | Scavenging of DPPH radicals | ~52 µg/mL |
| Anticancer | Induction of apoptosis in MCF-7 cells | ~225 µM |
Q & A
Q. What are the standard synthetic routes for S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving (1) coupling of the pyridinone scaffold with a benzyl chloride derivative (e.g., 3,4-dichlorobenzyl chloride) under basic conditions, (2) introduction of the carbamothioate group via thiophosgene or thioacylating agents, and (3) final functionalization with the trifluoromethylphenyl moiety. Optimization includes:
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is critical:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent; focus on pyridinone C=O (δ ~165 ppm) and thiocarbamate S-C=O (δ ~190 ppm) .
- IR Spectroscopy : Confirm thiocarbamate C=S (ν ~1200–1250 cm⁻¹) and pyridinone C=O (ν ~1680–1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for halogenated substituents .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing).
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times to fresh samples .
- Use TGA/DSC to assess thermal decomposition profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Address discrepancies (e.g., unexpected splitting in NMR or IR shifts) by:
- Cross-validation : Repeat synthesis with isotopic labeling (e.g., ¹³C-thiocarbamate) to confirm assignments .
- Computational modeling : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian 16) .
- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) affecting spectral resolution .
Q. What computational approaches are suitable for studying its interactions with biological targets?
- Methodological Answer : For target engagement studies:
- Molecular Docking (AutoDock Vina) : Model binding to enzymes (e.g., kinases) using the thiocarbamate group as a warhead .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; analyze hydrogen bonds with trifluoromethylphenyl .
- QSAR Modeling : Correlate substituent electronegativity (Cl, CF₃) with activity using MOE or Schrödinger .
Q. How to design experiments to elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Mechanistic studies require:
Q. How can this compound be integrated into multi-step catalytic processes?
- Methodological Answer : For catalytic applications (e.g., asymmetric synthesis):
- Ligand Design : Modify the pyridinone scaffold to chelate Pd or Ru catalysts for cross-coupling .
- Process Simulation : Use Aspen Plus to model solvent recovery and optimize membrane separation for large-scale synthesis .
- Flow Chemistry : Implement continuous thiocarbamation in microreactors to enhance mixing and heat transfer .
Key Considerations for Data Interpretation
- Contradiction Analysis : When spectral or bioactivity data conflict with literature, revisit synthetic steps (e.g., trace solvent impurities) or recalibrate instrumentation .
- Theoretical Frameworks : Link experimental results to concepts like Hammett substituent effects (CF₃ as a strong electron-withdrawing group) to explain reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
